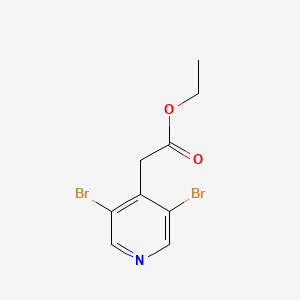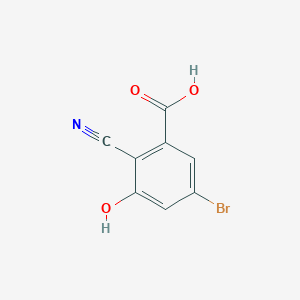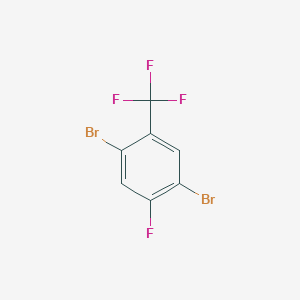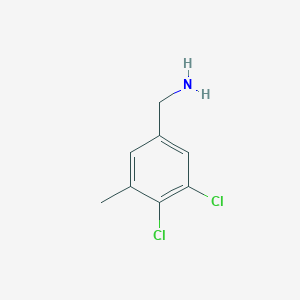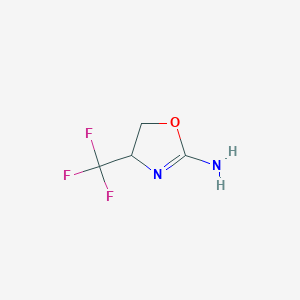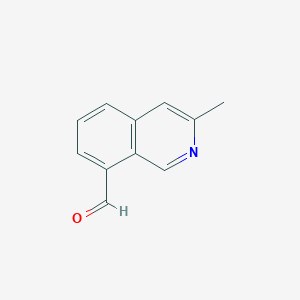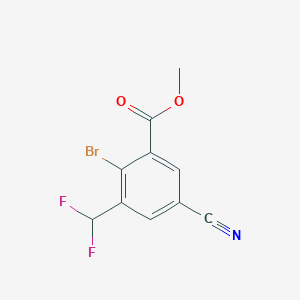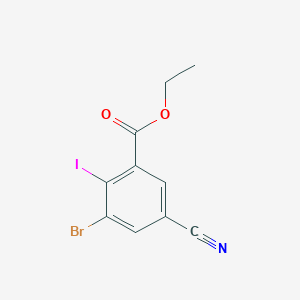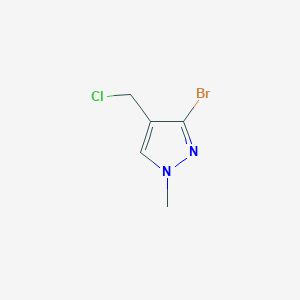
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including bond lengths and angles, hybridization states of the atoms, and the presence of any functional groups.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index, as well as chemical properties like acidity/basicity, reactivity, and stability.Applications De Recherche Scientifique
Regioselective Synthesis and Bromination
Martins et al. (2009) described a highly regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, which could be related to the synthesis of compounds similar to 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole. This study highlights the utility of halogenated pyrazoles as intermediates in organic synthesis, providing pathways for the development of novel compounds with potential pharmaceutical applications (Martins et al., 2009).
Structure and Tautomerism
The study by Trofimenko et al. (2007) on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including discussions on 3-bromo tautomers, contributes to understanding the chemical properties and reactivity of bromo-substituted pyrazoles. This knowledge is crucial for designing synthetic strategies and predicting the behavior of these compounds in various chemical environments (Trofimenko et al., 2007).
Catalysis and Nanoparticle Formation
Sharma et al. (2013) reported on palladium(II) complexes of pyrazolated thio/selenoethers synthesized from 4-bromo-1-(2-chloroethyl)-1H-pyrazole. These complexes demonstrated potential as catalysts for Suzuki-Miyaura coupling reactions and as precursors for the synthesis of Pd4Se and PdSe nanoparticles. Such applications underline the role of halogenated pyrazoles in catalysis and materials science, offering routes to nanomaterials with significant industrial and technological importance (Sharma et al., 2013).
Antibacterial and Antifungal Activities
Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles. This research underscores the potential of brominated pyrazoles in developing new antimicrobial agents, reflecting the broader relevance of such compounds in pharmaceutical research (Pundeer et al., 2013).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas of research it could be useful in, and any modifications that could be made to its structure to enhance its properties or reactivity.
Propriétés
IUPAC Name |
3-bromo-4-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXMDGNXBKSYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



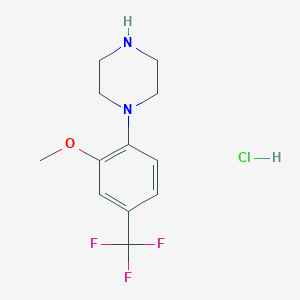
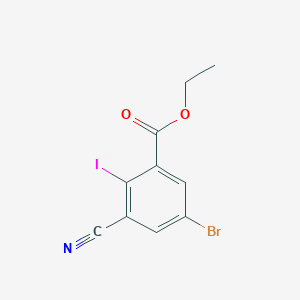
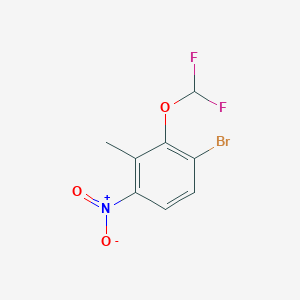
![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)
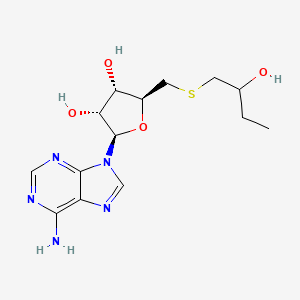
![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
